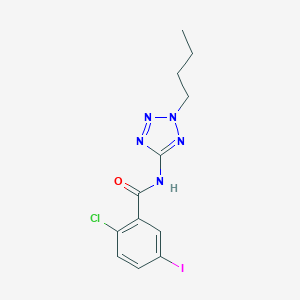
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide, also known as A-740003, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-740003 has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound blocks the activation of the P2X7 receptor, thereby reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage by reducing the release of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been shown to modulate the immune response by reducing the activation of immune cells and the release of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has been extensively studied in various preclinical models, which provides a wealth of information on its potential therapeutic applications. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that have better pharmacokinetic properties. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on the P2X7 receptor and its downstream signaling pathways.
合成方法
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide can be synthesized using a multistep synthetic route starting from 5-iodosalicylic acid. The synthesis involves various chemical reactions, including esterification, amidation, and tetrazole formation. The final product is obtained by purification using column chromatography.
科学研究应用
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various preclinical models. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage. In autoimmune diseases, it has been shown to modulate the immune response and reduce inflammation.
属性
分子式 |
C12H13ClIN5O |
|---|---|
分子量 |
405.62 g/mol |
IUPAC 名称 |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
InChI 键 |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B251106.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
